molecular formula C11H13ClFNO3 B2981068 3-Fluoro-5-(morpholin-4-yl)benzoic acid hydrochloride CAS No. 1909305-60-7

3-Fluoro-5-(morpholin-4-yl)benzoic acid hydrochloride

Cat. No.: B2981068
CAS No.: 1909305-60-7
M. Wt: 261.68
InChI Key: JOTWNTNSLSRBIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(morpholin-4-yl)benzoic acid hydrochloride typically involves the following steps:

    Fluorination: Introduction of a fluorine atom to the benzene ring.

    Morpholine Substitution: Attachment of the morpholine ring to the benzene ring.

    Acid Formation: Conversion of the intermediate compound to benzoic acid.

    Hydrochloride Salt Formation: Conversion of the benzoic acid to its hydrochloride salt form.

The reaction conditions often involve the use of reagents such as fluorinating agents, morpholine, and hydrochloric acid under controlled temperatures and pressures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(morpholin-4-yl)benzoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form.

    Reduction: Reduction of the compound to its reduced form.

    Substitution: Replacement of functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, alcohols). Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .

Scientific Research Applications

3-Fluoro-5-(morpholin-4-yl)benzoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(morpholin-4-yl)benzoic acid hydrochloride is unique due to its specific substitution pattern on the benzene ring and the presence of both fluorine and morpholine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-fluoro-5-morpholin-4-ylbenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3.ClH/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13;/h5-7H,1-4H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTWNTNSLSRBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-60-7
Record name 3-fluoro-5-(morpholin-4-yl)benzoic acid hydrochloride
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